molecular formula C24H20N2O2 B11556303 N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide

N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide

Cat. No.: B11556303
M. Wt: 368.4 g/mol
InChI Key: WFZXMQABRLJMKE-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of naphthalene rings, which are fused aromatic systems, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of naphthalen-2-ylmethylidene with 2-(naphthalen-1-yloxy)propanehydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two naphthalene rings and the hydrazide linkage contribute to its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2-naphthalen-1-yloxypropanamide

InChI

InChI=1S/C24H20N2O2/c1-17(28-23-12-6-10-20-8-4-5-11-22(20)23)24(27)26-25-16-18-13-14-19-7-2-3-9-21(19)15-18/h2-17H,1H3,(H,26,27)/b25-16+

InChI Key

WFZXMQABRLJMKE-PCLIKHOPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.